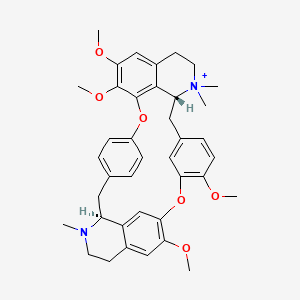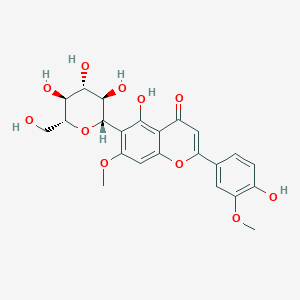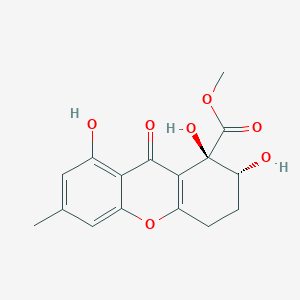![molecular formula C42H36O12 B1263265 Calixresorc[6]arene](/img/structure/B1263265.png)
Calixresorc[6]arene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Calixresorc[6]arene is a calixresorcarene. It derives from a hydride of a calix[6]arene.
Scientific Research Applications
Fluorescent Probes and Smart Materials :Calix[n]arenes, including Calixresorc[6]arene, are extensively studied for their diverse functions. Their unique structure makes them suitable for developing fluorescent probes used in molecular sensors, bioimaging, and smart materials like gels, organic light-emitting diode materials, and more. Their strong optical properties and tunability are particularly notable in these applications (Kumar et al., 2019).
Guest Binding and Heteromacrocyclic Assembly :Calixresorc[6]arene demonstrates adaptability in forming heteromacrocyclic assemblies with other calixarenes. This adaptability extends to the binding of model guests, indicating potential in complex molecular structures and host-guest chemistry applications (Dawn et al., 2018).
Structural Studies and Aggregate Formation :Hydroxyresorc[4]arenes, related to Calixresorc[6]arene, have been a subject of structural studies. These compounds, known for forming large aggregates, have been examined using X-ray diffraction, revealing insights into their molecular structure and interaction with solvent molecules (Gerkensmeier et al., 2001).
Ion Transport and Removal Applications :Calixresorc[4]arene derivatives have been employed in the removal of chromium ions from acidic media, demonstrating high efficiency in ion transport across polymer inclusion membranes. This application highlights their potential in environmental remediation and wastewater treatment (Zawierucha et al., 2020).
Catalytic Applications :P(III) and P(V)-functionalised calixarenes and resorcinarenes, which include Calixresorc[6]arene, have been reviewed for their catalytic applications. This encompasses a range of synthetic methodologies and insights into their utility in catalysis (Sémeril & Matt, 2014).
Chemical Sensors for Explosives Detection :Calix[n]arenes, including Calixresorc[6]arene, have been used as sensitive coatings for chemical sensors, particularly in the detection of explosives like dinitrotoluene. Their complex organic architectures allow for effective adsorption and detection of explosive molecules (Montméat et al., 2014).
Biopharmaceutical Applications :Water-soluble calixarenes, including those similar to Calixresorc[6]arene, have shown promise in biopharmaceutical applications. Their interactions with organic and inorganic ions, peptides, and other biomolecules have been studied, revealing potential for use in drug delivery systems and as biopharmaceutical molecules (Silva, Lazar, & Coleman, 2004).
Metal Ion Sensing and Extraction :Calixarenes, including variants of Calixresorc[6]arene, have been utilized in metal ion sensing and extraction. Their ability to form complexes with metal ions has been explored for applications in environmental monitoring and remediation (Bingol et al., 2010).
properties
Product Name |
Calixresorc[6]arene |
|---|---|
Molecular Formula |
C42H36O12 |
Molecular Weight |
732.7 g/mol |
IUPAC Name |
heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(37),3(42),4,6,9(41),10,12,15(40),16,18,21,23,25(39),27,29,31(38),33,35-octadecaene-4,6,10,12,16,18,22,24,28,30,34,36-dodecol |
InChI |
InChI=1S/C42H36O12/c43-31-13-32(44)20-1-19(31)7-21-2-23(35(47)14-33(21)45)9-25-4-27(39(51)16-37(25)49)11-29-6-30(42(54)18-41(29)53)12-28-5-26(38(50)17-40(28)52)10-24-3-22(8-20)34(46)15-36(24)48/h1-6,13-18,43-54H,7-12H2 |
InChI Key |
QUESIFOHXFULEG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2O)O)CC3=CC(=C(C=C3O)O)CC4=CC(=C(C=C4O)O)CC5=C(C=C(C(=C5)CC6=C(C=C(C(=C6)CC7=C(C=C(C1=C7)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{6-[4-(Dibutylamino)phenyl]hexa-1,3,5-trien-1-yl}-1-[3-(triethylammonio)propyl]pyridinium](/img/structure/B1263183.png)
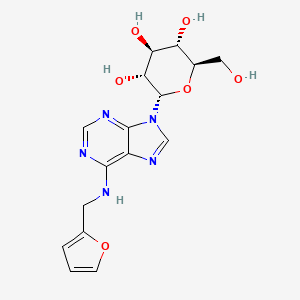

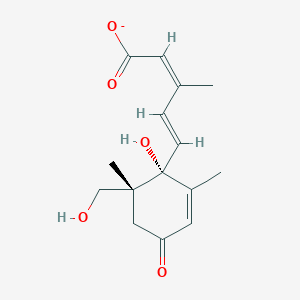

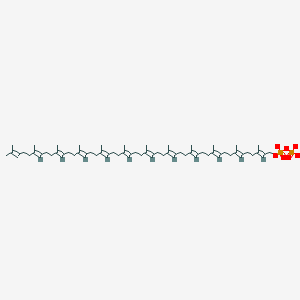

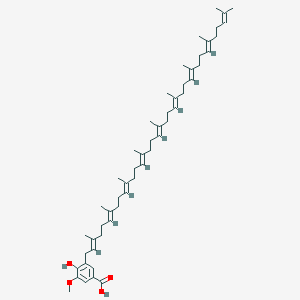
![ethyl 4-{[(2E)-2-(3-methylbenzylidene)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B1263198.png)


